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homophenylalanine

CAS No.: 1260587-53-8

Cat. No.: B3067575

Get Quote

Executive Summary

Fmoc-2-fluoro-L-homophenylalanine is a specialized, non-canonical amino acid (NCAA)
building block used in advanced solid-phase peptide synthesis (SPPS). It combines three
critical structural modifications: the Fmoc group for base-labile protection, a homo-
phenylalanine scaffold that extends the side chain by one methylene unit (compared to
phenylalanine), and an ortho-fluorine substitution.

This compound is a high-value tool in medicinal chemistry for three primary applications:

e F NMR Probing: The fluorine atom serves as a sensitive, background-free NMR reporter for
studying protein-peptide interactions.

+ Conformational Scanning: The extended side chain (

) probes deeper binding pockets than standard phenylalanine, while the ortho-fluorine
introduces specific steric and electronic constraints.
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» Metabolic Stability: Fluorination can block metabolic oxidation sites and modulate the pKa of

proximal functional groups.

Part 1: Chemical Identity & Physicochemical

Properties[1]

Nomenclature and CAS Identification

Unlike commodity amino acids, Fmoc-2-fluoro-L-homophenylalanine is often a custom-

synthesized reagent. Researchers must exercise caution regarding CAS numbers, as they

frequently refer to the D-isomer or the non-homologated phenylalanine variant.

Property

Detail

Chemical Name

N-(ngcontent-ng-c3932382896="" _nghost-ng-

€1874552323="" class="inline ng-star-inserted">

)-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-L-

homophenylalanine

Abbreviation Fmoc-HoPhe(2-F)-OH; Fmoc-Hph(2-F)-OH
Not Universally Assigned (Custom Synthesis).[1]
Reference Analogs: ¢ D-Isomer: 1260591-40-9
CAS Number

Fmoc-2-F-Phenylalanine (No homo): 205526-
26-7

Molecular Formula

Molecular Weight

~419.45 g/mol

Chirality

L-Isomer (S-configuration at

-carbon)

Structural Analysis

The molecule consists of a distinct "Input-Process-Output” logic in the context of synthesis:

e Fmoc Group: The N-terminal protector, removed by piperidine.
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 Linker (Alpha Carbon): The chiral center directing peptide geometry.

e Functional Payload: The 2-fluoro-homobenzyl side chain.[2]

Fmoc Group Protects Amine Homophenylalanine Linker [ER®®)iI(dr] Phenyl Ring Substituted at C2 2-Fluoro (Ortho)

(Base Labile Protection) -Configuration; (-CH2-CH2-) (Aromatic Interaction) (Electronic/Steric Modulator)

Click to download full resolution via product page

Figure 1: Structural decomposition of Fmoc-2-fluoro-L-homophenylalanine showing
functional domains.

Part 2: Strategic Utility in Drug Design
The "Homo" Effect (Side Chain Extension)

Standard Phenylalanine (Phe) places the aromatic ring at a specific distance from the peptide
backbone. Homophenylalanine (HoPhe) adds a methylene group (

).

o Mechanism: This extension increases the flexible radius of the side chain, allowing the
aromatic ring to reach hydrophobic pockets that are sterically inaccessible to Phe.

o Application: Used when a lead compound shows activity but lacks potency; the extra length
can induce a "tighter fit" in deep enzymatic pockets (e.g., protease inhibitors).

The Ortho-Fluorine Effect

o Electronic Withdrawal: Fluorine is highly electronegative.[3] Placing it at the ortho position (2-
position) pulls electron density from the ring, altering

stacking interactions with biological targets.

« Conformational Lock: The atomic radius of Fluorine (1.47 A) is slightly larger than Hydrogen
(1.2 A). In the ortho position, this creates a steric clash with the peptide backbone or side
chain, restricting rotation around the
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bond. This "pre-organizes" the peptide into a bioactive conformation.

Part 3: Solid-Phase Peptide Synthesis (SPPS)
Protocol

Critical Warning: The extended side chain of homophenylalanine increases hydrophobicity.
Aggregation is a risk.[4] The following protocol uses high-efficiency coupling reagents to
mitigate steric hindrance.

Materials Required[1][3][4][6][7]1[8][9][10][11][12]
e Resin: Rink Amide (for amides) or Wang (for acids).[5]
e Solvent: DMF (Peptide grade, amine-free).

» Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp
is present).

e Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or HATU/DIEA (for
difficult couplings).

Step-by-Step Workflow
1. Resin Preparation

» Weigh resin into the reaction vessel.
e Swelling: Add DCM (10 mL/g) and rock for 30 mins. Drain.
e Wash with DMF (

min).

2. Fmoc Deprotection (The Cycle Start)
e Add 20% Piperidine/DMF to the resin.

e Reaction 1: 3 minutes (Flow wash). Drain.

» Reaction 2: 10 minutes (Batch reaction). Drain.
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e Wash: DMF (

min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the
incoming amino acid.

3. Activation & Coupling (The Critical Step)

Note: Use a 3-fold molar excess of Fmoc-HoPhe(2-F)-OH relative to resin loading.
Method A: DIC/Oxyma (Standard High Purity)

o Dissolve Fmoc-HoPhe(2-F)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
e Add DIC (3 eq).

e Pre-activate for 2 minutes (solution turns yellow/orange).

e Add mixture to resin.

e Reaction Time: 60-90 minutes at Room Temperature.

o Optimization: For the "homo" analog, extended coupling (2 hours) is recommended due to
the floppy side chain potentially folding back.

Method B: HATU/DIEA (For Sterically Hindered Sequences)

Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in DMF.

Add DIEA (6 eq).

Add immediately to resin (HATU activates fast).

React for 45—-60 minutes.

4. Monitoring

o Perform a Kaiser Test (ninhydrin).

o Blue Beads: Incomplete coupling (Repeat Step 3).
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o Colorless/Yellow Beads: Complete coupling.
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Figure 2: SPPS Cycle optimized for Fmoc-2-fluoro-L-homophenylalanine incorporation.
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Part 4: Quality Control & Characterization

Because this is a fluorinated compound, standard LC-MS is insufficient for full validation. You
must use

F NMR.

HPLC/MS Analysis

e Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
o Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

o Expectation: The "Homo" derivative will elute later (higher retention time) than the
corresponding Phe derivative due to the extra methylene group increasing lipophilicity.

F NMR Validation
e Solvent:

or DMSO-

o Standard: Trifluoroacetic acid (TFA) as internal reference (
ppm).
» Signal: The 2-fluoro (ortho) signal typically appears between -110 and -120 ppm relative to
. This is distinct from para-fluoro (-115 to -125 ppm) but chemical shift is solvent-dependent.
Part 5: Storage and Stability
o Temperature: Store at

to

(desiccated). Long-term storage at

[6][7]
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e Moisture Sensitivity: Fmoc amino acids hydrolyze slowly in moisture. Allow the bottle to
reach room temperature before opening to prevent condensation.

» Light: Fluorinated aromatics are generally stable to light, but standard precautions apply.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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